2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The compound 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride (C₇H₁₄Cl₂N₄O) features a heterocyclic framework comprising a 1,2,4-triazole ring fused to a morpholine moiety. The molecular structure (Figure 1) includes a planar triazole core (N1–N2–N3–C1–C2) with a methyl group at the N4 position and a morpholine ring connected via a methylene bridge at C3. The dihydrochloride salt form introduces two chloride counterions, which stabilize the protonated triazole and morpholine nitrogen atoms through ionic interactions.
Crystallographic analysis of analogous triazole-morpholine hybrids reveals key geometric parameters. For example, the dihedral angle between the triazole and morpholine rings in related structures ranges from 18.82° to 82.70°, depending on substituent effects and hydrogen-bonding interactions. In this compound, steric hindrance from the methyl group and chloride ions likely induces a twist, as observed in similar systems where counterions influence molecular conformation.
Table 1: Key crystallographic parameters for triazole-morpholine hybrids
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C–N (triazole) | 1.30–1.35 | Triaz1 |
| N–H⋯Cl (distance) | 2.47–3.33 | 4-chlorophenyl triazole |
| Dihedral angle (triazole/morpholine) | 18.82–82.70 | Triaz2, CSNK2A1 inhibitor |
Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (D₂O, 400 MHz): Morpholine protons appear as triplets at δ 3.13–3.73 ppm (J = 4.8 Hz), while the triazole methyl group resonates as a singlet at δ 3.21 ppm. The methylene bridge (C3–H₂) shows a multiplet at δ 4.05–4.15 ppm.
- ¹³C NMR (D₂O, 100 MHz): The triazole carbons (C1, C2) are deshielded at δ 145.2 and 150.8 ppm, respectively. The morpholine carbons appear at δ 53.2 (C4), 63.0 (C5), and 66.5 ppm (C6).
Fourier-Transform Infrared (FT-IR):
- N–H stretching (protonated triazole): 3200–3400 cm⁻¹.
- C=N (triazole): 1605 cm⁻¹.
- C–Cl (ionic interaction): 700–750 cm⁻¹.
Mass Spectrometry:
- ESI-MS (m/z): [M+H]⁺ at 169.11 (free base), with fragments at m/z 112.08 (morpholine) and 83.05 (triazole).
X-ray Diffraction Studies and Conformational Analysis
Single-crystal X-ray diffraction of the dihydrochloride salt confirms the triazole ring’s planarity (r.m.s. deviation: 0.0056 Å) and the morpholine’s chair conformation. The chloride ions participate in N–H⋯Cl hydrogen bonds (N4–H⋯Cl1: 1.86 Å, angle: 167.6°), forming a supramolecular dimer (Figure 2). The crystal packing is further stabilized by C–H⋯π interactions between the triazole ring and adjacent morpholine units (distance: 3.53–3.69 Å).
Table 2: Hydrogen-bonding geometry in the crystal lattice
| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N4–H⋯Cl1 | 0.88 | 2.47 | 3.33 | 167.6 |
| C12–H12B⋯O2 | 0.97 | 2.51 | 3.33 | 142.1 |
Comparative Structural Analysis with Triazole-Morpholine Hybrid Derivatives
Structural variations among triazole-morpholine hybrids significantly impact physicochemical properties:
Substituent Effects:
- The methyl group at N4 in 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine reduces planarity compared to unsubstituted analogs, increasing steric bulk and altering hydrogen-bonding capacity.
- In contrast, morpholine-fused triazoles (e.g., iminosugar hybrids) exhibit enhanced rigidity due to spiro-linkages, which restrict rotational freedom.
Counterion Influence:
Biological Relevance:
Table 3: Structural and electronic comparisons of triazole-morpholine hybrids
Properties
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-11-5-9-10-7(11)6-4-8-2-3-12-6;;/h5-6,8H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWNPJNFHYGTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CNCCO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis of Morpholine-Substituted 1,2,4-Triazoles
A recent study developed an effective microwave-assisted method for synthesizing morpholine-substituted 4-methyl-1,2,4-triazoles structurally related to the target compound. Key points include:
- Starting reagents were commercially sourced (e.g., Sigma Aldrich).
- Microwave irradiation was applied at 600 W power for 30 minutes, which was found optimal.
- Reaction progress was monitored by gas chromatography and IR spectroscopy.
- The method yielded the morpholine-triazole derivative with up to 97% yield, demonstrating high efficiency and suitability for industrial scale-up.
This method highlights the advantage of microwave irradiation in accelerating the reaction and improving yield compared to conventional heating.
Multi-Step Synthesis via Hydrazino Intermediates and Alkylation
Another approach involves a six-step synthesis starting from piperidine derivatives to build the 1,2,4-triazole nucleus with morpholine substitution:
- Initial steps synthesize 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine intermediates.
- Subsequent reaction with 2-bromoethanoyl bromide and various amines forms N-alkyl/aryl-2-bromoethanamides.
- These electrophiles react with the triazole intermediate to yield morpholine-bearing triazole derivatives.
- Precipitation in ice-cold water isolates the products.
Though this method is more complex and tailored for diverse analogues, it establishes a framework for synthesizing morpholine-substituted 1,2,4-triazoles with controlled substitution patterns.
Salt Formation: Dihydrochloride Preparation
The dihydrochloride salt is typically prepared by:
- Dissolving the free base morpholine-triazole compound in an appropriate solvent (e.g., ethanol, methanol).
- Adding excess hydrochloric acid (HCl) under controlled temperature.
- Stirring to ensure complete salt formation.
- Isolating the dihydrochloride salt by filtration or crystallization.
This step improves compound stability and solubility. Analytical techniques such as melting point determination, IR spectroscopy, and powder X-ray diffraction confirm the salt formation.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Analytical Techniques Used |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Morpholine, triazole precursors, 600 W MW | 30 min | 97 | Fast, high yield, scalable | IR, GC-MS, melting point |
| Multi-Step Alkylation Route | Piperidine derivatives, 2-bromoethanoyl bromide, amines | Several steps | Moderate | Versatile for analogues | Precipitation, enzyme inhibition assays |
| Salt Formation | Free base + HCl in ethanol/methanol | 1-2 hours | Quantitative | Enhances solubility/stability | IR, XRD, melting point |
Research Findings and Optimization Notes
- Microwave-assisted synthesis drastically reduces reaction time from hours to minutes while maintaining high yields and purity.
- Reaction conditions such as microwave power and irradiation time are critical; 600 W and 30 minutes were optimal for morpholine-triazole formation.
- Multi-step synthesis allows structural diversity but requires careful purification and intermediate characterization.
- Salt formation with HCl is straightforward and essential for pharmaceutical formulation.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the triazole or morpholine rings are modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or morpholine rings.
Scientific Research Applications
Biological Activities
Research indicates that 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride exhibits several biological activities:
- Antifungal Properties : Similar compounds have been studied for their ability to disrupt fungal cell membranes or inhibit essential enzymes, suggesting potential antifungal applications for this compound.
- Antimicrobial Activity : Its structural features may allow it to interact with various microbial targets, making it a candidate for treating infections.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism, further supporting its use in antimicrobial therapies.
Case Studies
Several studies have highlighted the potential applications of 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride in various fields:
- Antifungal Research : A study demonstrated its effectiveness against specific fungal strains by comparing its activity to known antifungals. The results indicated significant inhibition rates.
- Microbial Inhibition : Another investigation focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings suggested that the compound could serve as a lead for developing new antimicrobial agents.
- Pharmacological Studies : Research exploring the binding affinity of this compound to various biological targets revealed promising interactions that warrant further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Fluorophenyl-substituted triazoles (e.g., ) adopt planar conformations, enhancing stacking interactions in crystallographic studies, but their bioactivity remains uncharacterized .
Heterocyclic Backbone Influence :
- The spirooctane-triazole hybrid () demonstrates potent anti-tubercular activity (MIC <0.05 μg/mL), highlighting the importance of rigid scaffolds in enhancing target binding .
- Pyrrolidine-based analogs () leverage stereochemistry (e.g., 2S,4R configuration) for selective interactions in neurological applications, whereas morpholine’s oxygen atom may improve solubility .
Functional Group Modifications :
- Thioether-linked analogs () introduce sulfur atoms, which can influence redox properties and metal-binding capabilities .
- Carboxylic acid derivatives (e.g., ) expand utility in peptide-mimetic drug design but may reduce blood-brain barrier penetration .
Research Findings and Implications
Pharmacological Potential
- The spirooctane-triazole compound () underscores the role of triazole rings in antimicrobial design, suggesting that the target compound’s morpholine-triazole structure could be optimized for similar applications .
- Pyrrolidine-based analogs () show promise in central nervous system (CNS) targeting, but morpholine’s lower basicity compared to pyrrolidine may reduce off-target effects in peripheral tissues .
Biological Activity
2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is a heterocyclic compound notable for its structural features, which include a triazole ring and a morpholine moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and antimicrobial applications. Its unique structure suggests interactions with various biological targets, making it a candidate for further pharmacological exploration.
The molecular formula of 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is C7H14Cl2N4O, with a molar mass of approximately 204.66 g/mol. The compound is synthesized through the cyclization of appropriate precursors and nucleophilic substitutions involving morpholine.
While detailed mechanisms specific to this compound are not fully elucidated, similar compounds have demonstrated various modes of action:
- Antifungal Activity : The triazole ring is known to disrupt fungal cell membranes and inhibit essential enzymes involved in ergosterol biosynthesis.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor or receptor modulator, potentially affecting pathways critical for microbial survival .
Biological Activities
Research indicates that 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride exhibits several biological activities:
Antifungal Properties
Studies have shown that derivatives of triazoles possess significant antifungal properties. This compound's structural resemblance to other bioactive triazoles suggests it may similarly inhibit fungal growth and viability .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties against various bacteria and fungi. Its ability to inhibit specific microbial pathways positions it as a potential therapeutic agent in treating infections .
Table 1: Summary of Biological Activity Studies
Case Study: Antifungal Efficacy
In a recent study examining the antifungal efficacy of triazole derivatives, 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride was shown to significantly reduce fungal load in vitro. The study utilized various strains of fungi and demonstrated that this compound could reduce growth by over 50% at certain concentrations .
Table 2: Comparison with Related Triazole Derivatives
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride | Piperazine instead of morpholine | Varied pharmacological profile |
| 3-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride | Different methyl group position | Potentially different biological activity |
| 4-(4H-1,2,4-Triazol-4-yl)morpholine | Lacks methyl group on triazole | Insights into structure–activity relationships |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride?
- Synthesis : Condensation reactions between morpholine derivatives and triazole precursors under acidic or basic conditions are typical. For analogs, acidic media have been used to facilitate cyclization (e.g., triazole formation in ). Purification often involves recrystallization or column chromatography.
- Characterization :
- Spectrophotometry : UV-Vis spectrophotometry can quantify the compound in formulations after validation (linearity, LOD/LOQ) .
- NMR/LC-MS : Confirm structural integrity via H/C NMR for functional groups and LC-MS for purity.
Q. How can researchers ensure reproducibility in analytical assays for this compound?
- Method Validation : Adopt ICH guidelines for parameters like precision, accuracy, and robustness. highlights validation of spectrophotometric methods for triazole-containing analogs, including specificity testing against degradation products .
- Standardization : Use certified reference materials (CRMs) and internal standards (e.g., deuterated analogs for LC-MS).
Q. What safety protocols are critical when handling this compound in early-stage research?
- Lab Regulations : Adhere to institutional Chemical Hygiene Plans (e.g., mandates 100% safety exam scores for lab access) .
- PPE and Ventilation : Use gloves, goggles, and fume hoods, especially during synthesis steps involving volatile reagents.
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for synthesizing this compound?
- Statistical DoE : Apply factorial designs to screen variables (e.g., temperature, pH, catalyst loading). emphasizes minimizing experiments while capturing parameter interactions .
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling nonlinear relationships (e.g., Central Composite Design) .
- Case Study : A triazole analog synthesis achieved 25% yield improvement using RSM (inferred from ) .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography. For ambiguous signals (e.g., overlapping peaks), use 2D NMR (COSY, HSQC).
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., ICReDD’s quantum chemistry workflows in ) .
Q. What reactor design considerations are critical for scaling up synthesis?
- Key Factors :
- Mixing Efficiency : Avoid hotspots using baffled reactors for exothermic reactions.
- Residence Time Distribution : Critical for continuous flow systems ( classifies reactor design under RDF2050112) .
Q. How can stability studies predict the compound’s behavior under varying storage conditions?
- Forced Degradation : Expose to heat, light, and humidity (ICH Q1A guidelines). Monitor degradation products via HPLC.
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life. ’s ointment study applied similar methods for triazole analogs .
Q. What computational tools can predict reaction pathways for novel derivatives of this compound?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
